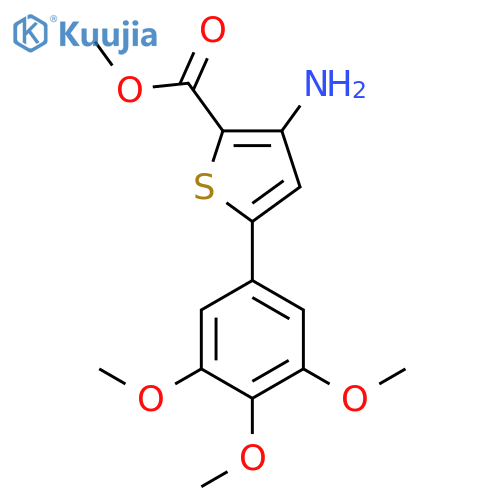Cas no 2118759-13-8 (Methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate)

2118759-13-8 structure
商品名:Methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate
Methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-17987107
- methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate
- 2118759-13-8
- Methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate
-
- インチ: 1S/C15H17NO5S/c1-18-10-5-8(6-11(19-2)13(10)20-3)12-7-9(16)14(22-12)15(17)21-4/h5-7H,16H2,1-4H3
- InChIKey: JHSYTTMXJBIMIS-UHFFFAOYSA-N
- ほほえんだ: S1C(C(=O)OC)=C(C=C1C1C=C(C(=C(C=1)OC)OC)OC)N
計算された属性
- せいみつぶんしりょう: 323.08274382g/mol
- どういたいしつりょう: 323.08274382g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 369
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 108Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
Methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-17987107-0.1g |
2118759-13-8 | 0.1g |
$490.0 | 2023-09-19 | |||
| Enamine | EN300-17987107-2.5g |
2118759-13-8 | 2.5g |
$1089.0 | 2023-09-19 | |||
| Enamine | EN300-17987107-0.5g |
2118759-13-8 | 0.5g |
$535.0 | 2023-09-19 | |||
| Enamine | EN300-17987107-10.0g |
2118759-13-8 | 10g |
$2024.0 | 2023-05-25 | |||
| Enamine | EN300-17987107-1g |
2118759-13-8 | 1g |
$557.0 | 2023-09-19 | |||
| Enamine | EN300-17987107-10g |
2118759-13-8 | 10g |
$2393.0 | 2023-09-19 | |||
| Enamine | EN300-17987107-1.0g |
2118759-13-8 | 1g |
$470.0 | 2023-05-25 | |||
| Enamine | EN300-17987107-0.25g |
2118759-13-8 | 0.25g |
$513.0 | 2023-09-19 | |||
| Enamine | EN300-17987107-5g |
2118759-13-8 | 5g |
$1614.0 | 2023-09-19 | |||
| Enamine | EN300-17987107-0.05g |
2118759-13-8 | 0.05g |
$468.0 | 2023-09-19 |
Methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate 関連文献
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
2118759-13-8 (Methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate) 関連製品
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
